molecular formula C23H39Cl2FN2O2 B2762180 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride CAS No. 1052408-17-9

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride

Cat. No. B2762180
CAS RN: 1052408-17-9
M. Wt: 465.48
InChI Key: JFLXTQZUDOPUQJ-UHFFFAOYSA-N
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Description

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H39Cl2FN2O2 and its molecular weight is 465.48. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-((2-isopropyl-5-methylcyclohexyl)oxy)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics Research on piperazine derivatives, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), highlights the metabolism and pharmacokinetics of these compounds. SB-649868, developed for insomnia treatment, undergoes extensive metabolism with elimination primarily via feces, and its study has provided valuable data on the disposition of drug-related materials in humans (Renzulli et al., 2011).

Neuroreceptor Interactions Piperazine derivatives are studied for their interactions with neuroreceptors. For instance, WAY-100635, a 5-HT1A receptor radioligand, demonstrates the potential of piperazine compounds in neuroimaging and receptor-binding studies to explore brain functions and disorders (Osman et al., 1996).

Novel Psychoactive Substances The emergence of new psychoactive substances (NPS) that include piperazine derivatives poses challenges and opportunities for research into their effects, metabolism, and toxicology. Studies on substances like MT-45, a novel opioid analgesic candidate, shed light on the clinical effects and potential risks associated with these NPS, informing clinical practices and drug policy (Helander et al., 2014).

Cancer Therapy Research into the metabolism and disposition of novel cancer therapeutics, such as Brivanib Alaninate, a dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, contributes to our understanding of the pharmacological profile and therapeutic potential of piperazine derivatives in oncology (Gong et al., 2011).

properties

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37FN2O2.2ClH/c1-17(2)20-9-8-18(3)14-23(20)28-16-19(27)15-25-10-12-26(13-11-25)22-7-5-4-6-21(22)24;;/h4-7,17-20,23,27H,8-16H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLXTQZUDOPUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O)C(C)C.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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